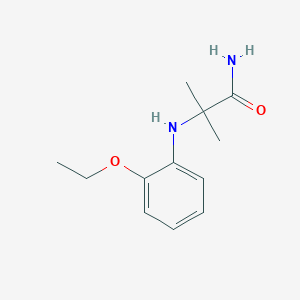

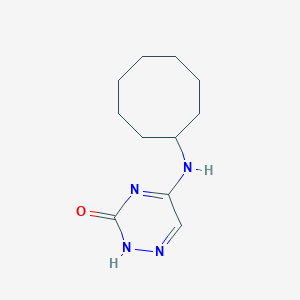

2-(2-Ethoxyanilino)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Ethoxyanilino)-2-methylpropanamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures and surgeries. Lidocaine works by blocking the transmission of nerve impulses, thereby reducing pain and discomfort.

Scientific Research Applications

Lidocaine has a wide range of scientific research applications, including its use in the study of pain management, cardiac arrhythmias, and epilepsy. Lidocaine has been shown to be effective in reducing pain and discomfort associated with medical procedures and surgeries. It has also been used in the treatment of cardiac arrhythmias and epilepsy, as it can block the transmission of nerve impulses in the heart and brain.

Mechanism of Action

Lidocaine works by blocking the transmission of nerve impulses by binding to voltage-gated sodium channels in the cell membrane. This prevents the influx of sodium ions into the cell, thereby reducing the depolarization of the cell membrane and preventing the transmission of nerve impulses.

Biochemical and Physiological Effects:

Lidocaine has a number of biochemical and physiological effects, including reducing pain and discomfort, decreasing heart rate and blood pressure, and causing muscle relaxation. It can also cause dizziness, confusion, and seizures at high doses.

Advantages and Limitations for Lab Experiments

Lidocaine has several advantages for lab experiments, including its ability to block the transmission of nerve impulses, its relatively low toxicity, and its widespread availability. However, it also has some limitations, including its potential to interfere with other cellular processes and its limited solubility in water.

Future Directions

There are several future directions for research on 2-(2-Ethoxyanilino)-2-methylpropanamide, including the development of new formulations and delivery methods, the study of its effects on different types of nerve cells, and the investigation of its potential use in the treatment of other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying 2-(2-Ethoxyanilino)-2-methylpropanamide's effects on the nervous system and to identify potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of 2-(2-Ethoxyanilino)-2-methylpropanamide involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(2,6-dimethylphenyl) glycine ethyl ester. The resulting compound is then reacted with methyl iodide to form 2-(2,6-dimethylphenyl) glycine methyl ester. Finally, the methyl ester is reacted with diethylamine to form 2-(2-Ethoxyanilino)-2-methylpropanamide.

properties

Product Name |

2-(2-Ethoxyanilino)-2-methylpropanamide |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(2-ethoxyanilino)-2-methylpropanamide |

InChI |

InChI=1S/C12H18N2O2/c1-4-16-10-8-6-5-7-9(10)14-12(2,3)11(13)15/h5-8,14H,4H2,1-3H3,(H2,13,15) |

InChI Key |

AJENBUMMUPXTJN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(C)(C)C(=O)N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(C)(C)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B256283.png)

![N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256284.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-butylbutanamide](/img/structure/B256289.png)

![5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B256294.png)

![6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one](/img/structure/B256295.png)

![2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B256297.png)

![1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one](/img/structure/B256304.png)

![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B256308.png)

![ethyl 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetate](/img/structure/B256325.png)

![5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B256328.png)